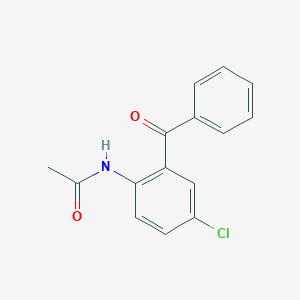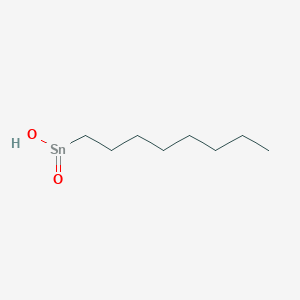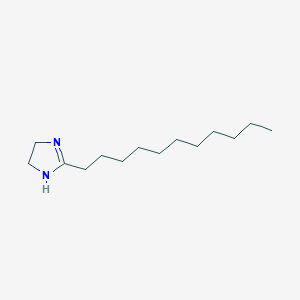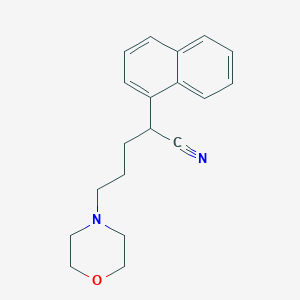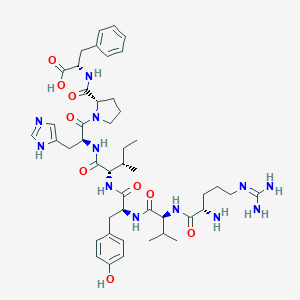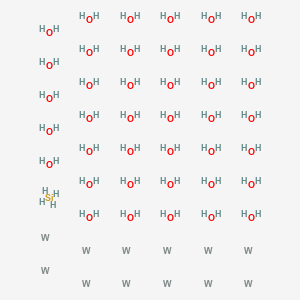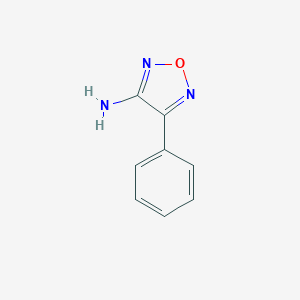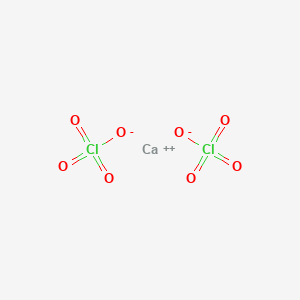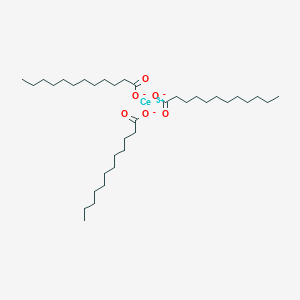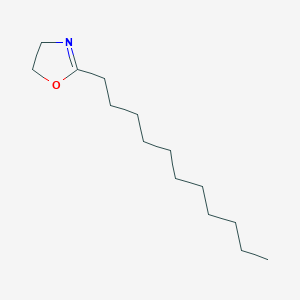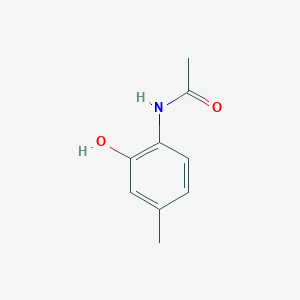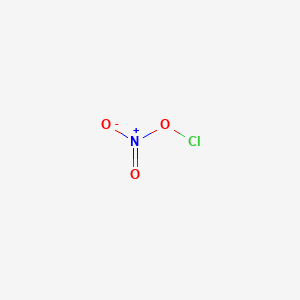
Chlorine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorine nitrate is a chemical compound with the formula ClNO3. It is a yellowish liquid that is highly reactive and unstable. Chlorine nitrate is used in various scientific research applications due to its unique properties.
Mechanism Of Action
Chlorine nitrate is a strong oxidizing agent. It reacts with organic compounds to form nitrates. The mechanism of action involves the transfer of oxygen atoms to the organic compound. The reaction is as follows:
R-H + ClNO3 → R-NO3 + HCl
Biochemical And Physiological Effects
Chlorine nitrate is toxic and can cause severe damage to the respiratory system. It can cause irritation to the eyes and skin. Exposure to chlorine nitrate can cause coughing, wheezing, and shortness of breath. It can also cause lung damage and pneumonia.
Advantages And Limitations For Lab Experiments
Chlorine nitrate is a useful reagent for the synthesis of organic compounds. It is a strong oxidizing agent and can nitrify a wide range of organic compounds. However, chlorine nitrate is highly reactive and unstable. It requires careful handling and storage.
Future Directions
There are several future directions for the use of chlorine nitrate. One direction is the development of new synthetic methods for the production of chlorine nitrate. Another direction is the use of chlorine nitrate in the production of new explosives and rocket propellants. Chlorine nitrate can also be used in the development of new analytical methods for the detection of nitrogen oxides.
Conclusion:
In conclusion, chlorine nitrate is a highly reactive and unstable chemical compound that has various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds, production of explosives and rocket propellants, and as a reagent in analytical chemistry. Chlorine nitrate is a strong oxidizing agent that can cause severe damage to the respiratory system. It requires careful handling and storage. There are several future directions for the use of chlorine nitrate, including the development of new synthetic methods and the use in the production of new explosives and rocket propellants.
Synthesis Methods
Chlorine nitrate can be synthesized by the reaction of chlorine gas with nitric acid. The reaction is exothermic and produces heat. The reaction is as follows:
Cl2 + 2HNO3 → 2HClO3 + NO2 + H2O
The product is a mixture of chlorine nitrate and nitric acid. The mixture can be separated by distillation.
Scientific Research Applications
Chlorine nitrate is used in various scientific research applications. It is used as a nitrating agent in the synthesis of organic compounds. It is also used in the production of explosives and rocket propellants. Chlorine nitrate is used as a reagent in analytical chemistry for the determination of various compounds. It is also used in environmental monitoring for the detection of nitrogen oxides.
properties
CAS RN |
14545-72-3 |
|---|---|
Product Name |
Chlorine nitrate |
Molecular Formula |
ClNO3 |
Molecular Weight |
97.46 g/mol |
IUPAC Name |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
InChI Key |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
Canonical SMILES |
[N+](=O)([O-])OCl |
Other CAS RN |
14545-72-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



